2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-({4-ethyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H27N5O4S2 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.15044671 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibitory Activities
- A study by Virk et al. (2018) investigated the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its enzyme inhibitory potentials. They found that certain synthesized compounds showed promising activity against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes (Virk et al., 2018).
Anticancer Properties
- Wang et al. (2015) modified the acetamide group in a related compound, leading to derivatives that demonstrated significant antiproliferative activities against human cancer cell lines. These findings suggest potential applications in cancer therapy (Wang et al., 2015).
Antibacterial Activity
- Research by Iqbal et al. (2017) focused on synthesizing acetamide derivatives with antibacterial potentials. Their study found that certain compounds, particularly those bearing a 2-methylphenyl group, were effective growth inhibitors of various bacterial strains (Iqbal et al., 2017).
Herbicidal Activities
- Luo et al. (2008) designed and synthesized triazolinone derivatives, finding that some compounds exhibited significant herbicidal activities. This research indicates potential agricultural applications (Luo et al., 2008).
Properties
IUPAC Name |
2-[[4-ethyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S2/c1-4-24-18(14-6-5-11-23(12-14)30(3,26)27)21-22-19(24)29-13-17(25)20-15-7-9-16(28-2)10-8-15/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYXMGZAXIDLKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3CCCN(C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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